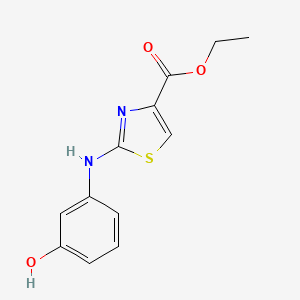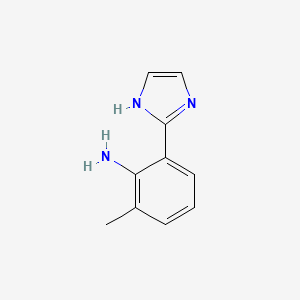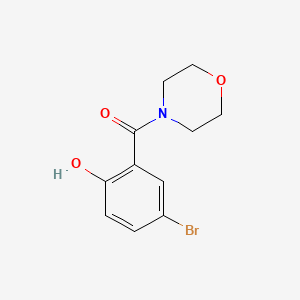
methyl 2-ethyl-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from 2-ethyl-3-hydroxybutyric acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: 2-ethyl-3-hydroxybutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- Ethyl 2-ethyl-3-hydroxybutyrate
- Methyl 3-hydroxybutyrate
- Ethyl 3-hydroxybutyrate
Comparison: methyl 2-ethyl-3-hydroxybutanoate is unique due to the presence of the ethyl group at the second carbon, which can influence its reactivity and physical properties. Compared to methyl 3-hydroxybutyrate, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
60665-95-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl 2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
Clé InChI |
KXKVYUMZPVUXIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)







